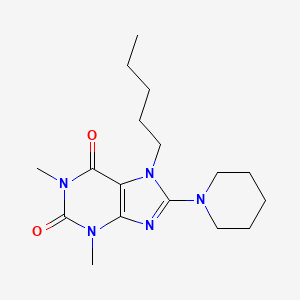
1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, commonly known as 1,3-DPP, is a highly versatile and important organic compound. It is a cyclic compound consisting of two piperidine rings and four nitrogen atoms, and is used in a variety of scientific research applications. Its unique structure and properties make it a valuable tool for scientists in a wide range of fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1,3-DPP has a variety of scientific research applications. It is used in medicinal chemistry to study the structure and function of proteins, nucleic acids, and other biological molecules. It is also used in biochemistry to study the structure and function of enzymes and other proteins. In pharmacology, 1,3-DPP is used to study the structure and function of drugs and their interactions with receptors. Additionally, 1,3-DPP is used in organic synthesis to study the structure and reactivity of organic molecules.
Mecanismo De Acción
The mechanism of action of 1,3-DPP is not fully understood. However, it is believed to interact with proteins and other biological molecules in a variety of ways. It is thought to act as a catalyst for the formation of new bonds between molecules, as well as to stabilize existing bonds. Additionally, it is thought to interact with receptors, modulating their activity and affecting their ability to bind to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-DPP are not well understood. However, it is known to interact with proteins, nucleic acids, and other biological molecules, suggesting that it may have some effect on biochemical processes. Additionally, it is known to interact with receptors, suggesting that it may have some effect on physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-DPP is a highly versatile and useful compound for scientific research. It is relatively easy to synthesize and is stable in solution. Additionally, it is non-toxic and has a low cost. However, it is not suitable for use in large-scale experiments due to its limited solubility and its relatively slow reaction rate.
Direcciones Futuras
1,3-DPP has a variety of potential future applications. It could be used in the development of new drugs and therapies, as well as in the study of protein-protein interactions. Additionally, it could be used to study the structure and function of receptor proteins and to develop new methods for organic synthesis. Finally, it could be used to study the structure and function of enzymes and other proteins, as well as to study the structure and reactivity of organic molecules.
Métodos De Síntesis
1,3-DPP is synthesized through a process known as the Horner-Wadsworth-Emmons reaction. This reaction involves the addition of a phosphonate ester to an aldehyde or ketone. The resulting product is then reacted with an amine, such as piperidine, to form 1,3-DPP. The reaction is carried out in the presence of a base, such as potassium tert-butoxide, and a catalyst, such as titanium tetrachloride. The reaction is usually carried out at room temperature and is completed within a few hours.
Propiedades
IUPAC Name |
1,3-dimethyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-4-5-7-12-22-13-14(19(2)17(24)20(3)15(13)23)18-16(22)21-10-8-6-9-11-21/h4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSRLWRNDFVKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-9-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6419190.png)
![N-(1-methoxypropan-2-yl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6419191.png)


![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6419208.png)
![8-ethyl-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419212.png)
![2-[(2,4-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B6419224.png)
![N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B6419230.png)
![4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6419238.png)
![2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6419242.png)
![2-[3-methyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6419247.png)
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419259.png)
![3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6419277.png)
![1-(2,3-dimethoxyphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6419288.png)